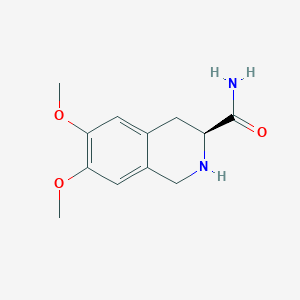

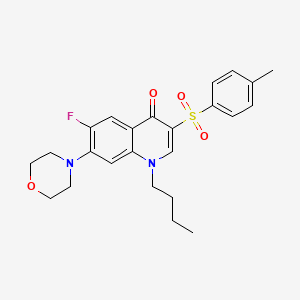

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, also known as DTQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Derivative Development

Researchers have developed methodologies for synthesizing novel derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, exploring different functional substitutions and modifications. For instance, the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines has been reported, highlighting the compound's utility in creating new chemical entities with potential biological activities (Aghekyan et al., 2009). Additionally, the directed (R)- or (S)-selective dynamic kinetic enzymatic hydrolysis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic esters demonstrates an approach for obtaining high enantiopurity of the compound, which is crucial for its potential therapeutic applications (Paál et al., 2008).

Potential Biological and Pharmacological Applications

The compound has been studied for its interactions with biological targets and potential pharmacological effects. For example, synthesis and radioligand binding studies of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives highlight their affinity for apamin-sensitive Ca2+-activated K+ channels, suggesting potential applications in neuropharmacology and the modulation of ion channel activity (Graulich et al., 2006).

Anticancer Research

A notable application of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is its evaluation for anticancer properties. A study demonstrated its antiproliferative action in a model of diethylnitrosamine-induced hepatocarcinogenic rats, highlighting its potential as a therapeutic agent in hepatocellular carcinoma. This research showed protective effects on the liver and suggested the compound's ability to ameliorate hepatocellular carcinoma-induced metabolic alterations, warranting further investigation for future anticancer therapy (Kumar et al., 2017).

properties

IUPAC Name |

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-10-4-7-3-9(12(13)15)14-6-8(7)5-11(10)17-2/h4-5,9,14H,3,6H2,1-2H3,(H2,13,15)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHVKJSKILCZER-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNC(CC2=C1)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)

![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)

![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2765828.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclobutanecarboxamide](/img/structure/B2765829.png)

![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)

![3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2765838.png)

![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)propanamide](/img/structure/B2765843.png)